molecular formula C15H14N4 B13305866 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

Cat. No.: B13305866
M. Wt: 250.30 g/mol
InChI Key: XZTCSGJISITQAX-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of benzyl azide with aniline derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions usually involve the use of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the CuAAC reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, N-oxides, and reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. In antimicrobial applications, the compound binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it inhibits tubulin polymerization, preventing cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound for further research and development .

Biological Activity

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a benzyl group attached to a triazole moiety and an aniline structure, this compound demonstrates significant potential in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, synthesis methods, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit tubulin polymerization, which is crucial for cancer cell division. By disrupting microtubule dynamics, it could induce apoptosis in cancer cells. In vitro assays have indicated that it reduces cell viability in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

The mechanisms through which this compound exerts its biological effects include:

  • Antimicrobial Mechanism : The compound disrupts bacterial enzyme functions essential for cell wall synthesis and metabolism.
  • Anticancer Mechanism : It targets tubulin dynamics, inhibiting mitosis and leading to cell death through apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : This can be achieved via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Benzylation : The introduction of the benzyl group can be accomplished using benzyl halides under basic conditions.
  • Aniline Coupling : The final product is obtained by coupling the triazole derivative with an aniline derivative.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound has potent antimicrobial activity comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with 10 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to control). This effect was attributed to the compound's ability to interfere with tubulin polymerization during mitosis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-1H-1,2,3-triazoleSimilar triazole structureDifferent biological activity profile
4-(1-Phenyl-1H-1,2,4-triazol-3-YL)anilinePhenyl group instead of benzylVariations in reactivity and biological activity
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazoleMethoxy group on phenyl ringEnhanced solubility and potential bioactivity

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-(1-benzyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-17-11-19(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2

InChI Key

XZTCSGJISITQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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